

Spectroscopic Data of Humantenmine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Humantenmine**, a major indole alkaloid isolated from the toxic plant Gelsemium elegans. The structural elucidation of this complex molecule relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the key spectroscopic data in a structured format and outlines the general experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Humantenmine**, providing insights into its chemical structure.

Table 1: Mass Spectrometry Data for **Humantenmine**



Parameter	Value	Reference
Molecular Formula	C21H26N2O3	
Molecular Weight	370.45 g/mol	_
Ionization Mode	Electrospray Ionization (ESI)	[1]
Precursor Ion [M+H]+ (m/z)	371.1965	
Major Fragment Ions (m/z)	Data not available in tabular format	_

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

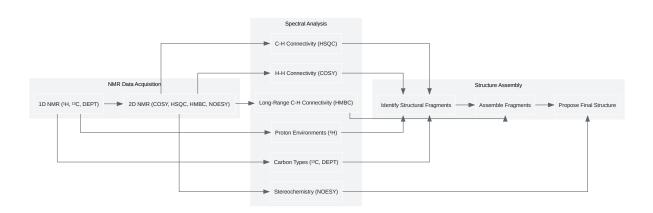
A common method for the analysis of **Humantenmine** and other Gelsemium alkaloids is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1]

- Chromatographic Separation: An ACQUITY UPLC BEH C18 column is typically used with a
 gradient elution profile. The mobile phase often consists of a mixture of acetonitrile and
 water, both containing a small percentage of formic acid to improve ionization.
- Mass Spectrometry: An ESI source in positive ion mode is generally employed. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, or in full scan and product ion scan modes for structural elucidation. Key parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy are optimized for the specific instrument and analyte.

Logical Relationship: Mass Spectrometry Data Acquisition Workflow









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References

- 1. researchgate.net [researchgate.net]
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